molecular formula C6H5Cl2N<br>(C6H3)Cl2(NH2)<br>C6H5Cl2N B127971 2,3-Dichloroaniline CAS No. 608-27-5

2,3-Dichloroaniline

Cat. No.: B127971
CAS No.: 608-27-5
M. Wt: 162.01 g/mol
InChI Key: BRPSAOUFIJSKOT-UHFFFAOYSA-N
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Description

2,3-Dichloroaniline (2,3-DCA; CAS 608-27-5) is an aromatic amine with the molecular formula C₆H₅Cl₂N and a molecular weight of 162.017 g/mol . It is primarily used as an intermediate in pharmaceuticals and agrochemicals, such as fungicides and herbicides . The compound’s chlorine substituents at the 2- and 3-positions of the benzene ring influence its physicochemical properties, toxicity, and environmental behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloroaniline is typically synthesized through the hydrogenation of 2,3-dichloronitrobenzene. The reaction involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, the production of this compound involves the catalytic hydrogenation of 2,3-dichloronitrobenzene. The process is carried out in a hydrogenator with activated carbon-supported palladium or platinum catalysts. The reaction conditions include temperatures ranging from 50 to 150 degrees Celsius and pressures between 0.5 to 3.0 megapascals. The reaction time typically ranges from 2 to 8 hours .

Chemical Reactions Analysis

Hydrolysis in Acidic and Micellar Media

The hydrolysis of di-2,3-dichloroaniline phosphate exhibits pseudo-first-order kinetics, accelerated by HCl and surfactants:

Key Findings from Kinetic Studies :

  • Rate dependence on [HCl] : Linear increase in rate constant (kwk_w) with [HCl] (slope = 0.63 for logkwk_w vs. log[H⁺]).

  • Micellar catalysis : Anionic surfactant AOT (6.0 mM) increases kwk_w by ~2.6×, while nonionic Tween-80 (18.0 µM) enhances it by ~2.5×.

[HCl] (mM)kw×103k_w\times 10^3 (min⁻¹)
3.516.81 (AOT), 15.23 (Tween)
17.542.50 (AOT), 36.65 (Tween)

Thermodynamic Activation Parameters:

ParameterWithout SurfactantWith AOTWith Tween-80
∆Eₐ (kJ/mol)55.2249.1747.67
∆S≠ (J/mol·K)-120.4-145.2-138.6
∆G≠ (kJ/mol)92.893.192.9

Lower activation energy (Ea∆Eₐ) and negative entropy (S∆S≠) in micellar media suggest stabilized transition states through hydrophobic interactions.

Aerobic Biodegradation via Dioxygenation

2,3-DCA undergoes aerobic biodegradation by microbial consortia, characterized by inverse nitrogen isotope fractionation:

Isotope Enrichment Factors :

ElementEnrichment Factor (ε)Fractionation Trend
Carbon<0.5‰Negligible
Hydrogen<10‰Negligible
Nitrogen+6.8 ± 0.6‰Inverse (¹⁴N enriched over ¹⁵N)

Proposed pathway:

  • Glutamate conjugation at the amine group, increasing N-bond energy.

  • Dioxygenase-mediated cleavage of the aromatic ring.

  • Formation of non-toxic metabolites (e.g., chlorocatechols).

Field studies estimate 80–90% biodegradation in contaminated groundwater using Rayleigh model extrapolation .

Condensation with Benzaldehyde Derivatives

2,3-DCA reacts with benzaldehyde analogs to form N-aryl imines :

  • Reagents : Equimolar 2,3-DCA and benzaldehyde derivative.

  • Conditions : 50–140°C, solvent-free or in aromatic hydrocarbons (e.g., toluene).

  • Product : Crystalline (2,3-dichlorophenylimino)-o-cresol precipitates upon cooling .

Reaction ParameterOptimization Range
Temperature50–140°C
SolventToluene, xylene
Yield70–85%

Isomer Separation via Acylation

Crude 2,3-DCA mixtures are purified using N-acylation :

  • Acylating agents : Acetic anhydride, benzoyl chloride.

  • Conditions : Reflux in anhydrous solvents (e.g., benzene, chloroform).

  • Selectivity : 2,3-DCA forms insoluble acyl derivatives, while isomers remain in solution. Hydrolysis recovers purified 2,3-DCA .

Scientific Research Applications

Biodegradation Studies

Overview : 2,3-Dichloroaniline has been studied extensively for its biodegradation potential in contaminated environments. Research indicates that it can undergo aerobic biodegradation, which is crucial for mitigating pollution in groundwater and surface water.

Key Findings :

  • A study demonstrated that aerobic biodegradation of 2,3-DCA could achieve up to 80-90% degradation in pilot wetlands treating contaminated groundwater. The research employed multi-element compound-specific isotope analysis (CSIA) to track the fate of 2,3-DCA and revealed negligible carbon and hydrogen isotope fractionation but significant inverse nitrogen isotope fractionation during the process .
  • The identification of a glutamate conjugate as a reaction intermediate suggests a complex enzymatic pathway involved in its degradation. This finding is pivotal for understanding the mechanisms of microbial transformation of chlorinated anilines in natural environments .

Synthesis of Antimicrobial Agents

Overview : 2,3-DCA serves as a precursor for synthesizing various antimicrobial compounds. These derivatives are utilized in disinfectants and germicides effective against a range of pathogens.

Key Findings :

  • Condensation reactions between 2,3-DCA and benzaldehyde derivatives yield crystalline compounds that exhibit antimicrobial properties. For instance, one such compound demonstrated effectiveness against bacteria like Salmonella typhosa and fungi such as Aspergillus terreus .
  • The synthesis process involves refluxing 2,3-DCA with salicylaldehyde in ethanol, leading to the formation of products that are soluble in organic solvents but show low solubility in water. This characteristic is advantageous for formulating oil-in-water emulsions used in various disinfectant applications .

Chemical Processes and Industrial Applications

Overview : Beyond biodegradation and antimicrobial synthesis, 2,3-DCA plays a role in various chemical processes within industrial settings.

Key Findings :

  • A patented method outlines the separation of 2,3-DCA from mixtures containing its isomers through acid addition salts or N-acyl derivatives. This process enhances the purity of 2,3-DCA necessary for high-quality applications .
  • The compound's utility extends to being an intermediate in the production of dyes and other chemical products due to its reactivity and ability to form stable derivatives .

Case Studies

Study Focus Findings Reference
Biodegradation in WetlandsAchieved 80-90% degradation of 2,3-DCA; identified glutamate conjugate as an intermediate.
Antimicrobial SynthesisDeveloped compounds effective against Salmonella and Aspergillus; low water solubility beneficial for formulations.
Purification TechniquesPatent describes methods for obtaining pure 2,3-DCA from isomer mixtures using acid addition salts.

Mechanism of Action

The mechanism of action of 2,3-dichloroaniline involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidative and reductive metabolism. The compound’s effects are mediated through its ability to undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular macromolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Dichloroanilines (DCAs) share a common molecular framework but differ in chlorine substitution patterns. Key properties include:

  • 2,3-DCA: Melting point ≈ 21–24°C; dielectric constant studied in binary mixtures with 2-methoxyethanol, showing nonlinear variations in dielectric loss and molar polarization .
  • 3,4-DCA : Higher polarity due to adjacent chlorine atoms; melting point ≈ 71–72°C .
  • 3,5-DCA : Symmetrical substitution results in distinct solubility and log P values (log Pow ≈ 2.9) .
  • 2,4-DCA : Intermediate polarity; log Pow ≈ 2.7 .

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) Chlorine Positions Log Pow Melting Point (°C)
2,3-DCA 162.017 2,3 ~2.5* 21–24
3,4-DCA 162.017 3,4 ~2.9 71–72
3,5-DCA 162.017 3,5 2.9 54–56
2,4-DCA 162.017 2,4 2.7 63–65

*Estimated based on structural analogs.

Toxicity Profiles

Toxicity varies significantly with substitution patterns:

  • 2,3-DCA : Most acutely toxic to zebrafish (96h LC₅₀ = 0.49 mg/L) . Inhibits superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in Carassius auratus serum at low concentrations .
  • 3,4-DCA : Recognized by OECD as a reference chemical for toxicity testing; 96h LC₅₀ = 6.08 mg/L in zebrafish . Causes reproductive toxicity in Oryzias javanicus, reducing fecundity and gonad health .
  • 3,5-DCA : Metabolite of vinclozolin; 96h LC₅₀ = 5.23 mg/L . More persistent than parent compounds, with low recovery rates (~70%) in QuEChERS extractions due to poor elution from C18 cartridges .
  • 2,4-DCA : Least toxic among DCAs (96h LC₅₀ = 7.79 mg/L) .

Table 2: Acute Toxicity in Zebrafish

Compound 96h LC₅₀ (mg/L) Key Toxic Effects
2,3-DCA 0.49 Severe enzyme inhibition, high bioaccumulation
3,4-DCA 6.08 Reproductive impairment, OECD reference
3,5-DCA 5.23 Persistence, endocrine disruption
2,4-DCA 7.79 Moderate enzyme effects

Environmental Behavior and Degradation

  • Biodegradation: Bacillus megaterium IMT21 degrades 2,3-DCA via dichloroaminophenol, while 3,4- and 3,5-DCA follow dichloroacetanilide pathways . Rhodococcus sp.
  • Hydrodechlorination :
    • 2,3-DCA is fully dechlorinated to aniline by Al-Ni and Al-Cu-Zn alloys, whereas 2,5-DCA resists complete degradation (93.1% remains dichlorinated) .

Table 3: Degradation Pathways

Compound Degradation Pathway Key Microbes/Agents
2,3-DCA Dichloroaminophenol Bacillus megaterium IMT21
3,4-DCA Dichloroacetanilide Bacillus megaterium IMT21
3,5-DCA Direct mineralization Rhodococcus sp. T1-1

Analytical Challenges

  • 2,3-DCA : Quantified via GC-qMS with chlorine isotope analysis (CSIA) for environmental tracing .
  • 3,4-DCA and 3,5-DCA : Detected using UPLC-MS/MS in chive and meat samples, though 3,5-DCA shows inconsistent recovery rates (70% vs. lower in some studies) .

Biological Activity

2,3-Dichloroaniline (2,3-DCA) is an aromatic amine that has garnered attention due to its biological activities and potential applications in pharmaceuticals. This article explores the compound's synthesis, biological activities, toxicity, and case studies related to its use.

Synthesis and Characterization

2,3-DCA can be synthesized through various methods, including the chlorination of aniline derivatives. Recent studies have highlighted the synthesis of novel derivatives of 2,3-DCA that exhibit enhanced biological activities. For instance, new compounds derived from 2,3-DCA have been tested for their antibacterial and antifungal properties against various pathogens.

Biological Activities

Antibacterial Activity:
Recent research indicates that 2,3-DCA and its derivatives exhibit significant antibacterial activity. In a study where newly synthesized compounds were tested against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli, several derivatives showed promising results:

CompoundActivity Against Gram-Positive BacteriaActivity Against Gram-Negative Bacteria
5aSignificantSignificant
5cSignificantModerate
5dSignificantModerate
5gSignificantSignificant
5hSignificantModerate

These results suggest that modifications to the 2,3-DCA structure can enhance its antibacterial efficacy .

Antifungal Activity:
In addition to antibacterial properties, 2,3-DCA derivatives have been evaluated for antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity of selected compounds:

CompoundActivity Against Candida albicansActivity Against Aspergillus niger
7aModerateSignificant
7cSignificantModerate
7jSignificantSignificant

These findings indicate that certain derivatives of 2,3-DCA possess potent antifungal activity, making them candidates for further development in antifungal therapies .

Toxicity Studies

Toxicological assessments reveal that 2,3-DCA exhibits acute toxicity in various animal models. In studies involving Wistar rats:

  • The calculated LD50 value was found to be approximately 940 mg/kg body weight when administered orally.
  • Clinical signs observed included reduced appetite, weakness, and ocular discharge .

The compound is classified under hazardous substances due to its acute toxicity potential upon dermal exposure .

Case Studies

Case Study on Environmental Impact:
A study assessed the environmental persistence and bioaccumulation potential of 2,3-DCA in aquatic ecosystems. Results indicated that the compound can accumulate in aquatic organisms, raising concerns about its ecological impact. It was found that after exposure, organisms retained a significant percentage of the compound in their tissues over time .

Clinical Case Study:
In a clinical setting, a patient exposed to high levels of 2,3-DCA through occupational hazards exhibited symptoms such as respiratory distress and skin irritation. This case highlights the importance of monitoring exposure levels in industrial settings where dichloroanilines are used .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for separating and quantifying 2,3-dichloroaniline from its structural isomers?

  • Methodology : Use normal-phase liquid chromatography (NP-LC) with gradient elution. Mobile phase: n-heptane/2-propanol (99:1 to 19:81 over 4 min), flow rate 1.5 mL/min, column temperature 43°C, and UV detection at 245 nm. This method resolves this compound from other chloroaniline isomers (e.g., 2,4-dichloroaniline) with high specificity .
  • Key Considerations : Optimize gradient conditions to account for polarity differences between isomers. Validate retention times using certified standards.

Q. How can the octanol-water partition coefficient (logP) of this compound be experimentally determined?

  • Methodology : Apply the shake-flask method combined with high-performance liquid chromatography (HPLC) per JIS Z 7260-117:2006. The reported logP for this compound is 2.8 , indicating moderate hydrophobicity .
  • Key Considerations : Ensure phase separation clarity and validate measurements against reference compounds (e.g., chlorobenzene, logP = 2.8).

Q. What are the acute toxicity profiles of this compound in mammalian models?

  • Methodology : Inhalation exposure studies in rodents (e.g., rats) reveal an LC₅₀ of >8,047 mg/m³ over 4 hours. Observed effects include somnolence, tremors, and weight loss .
  • Key Considerations : Use controlled exposure chambers and monitor biomarkers (e.g., methemoglobin levels) to assess systemic toxicity.

Q. What synthetic routes are available for producing this compound as a pharmaceutical intermediate?

  • Methodology : React β,β'-dihalogenated diethylammonium hydrochloride (derived from diethanolamine) with this compound in aqueous solution without catalysts. Characterize products via ¹H NMR and IR spectroscopy .
  • Key Considerations : Optimize reaction stoichiometry and temperature to minimize byproducts like 3,4-dichloroaniline.

Q. How does this compound degrade in aquatic environments?

  • Methodology : Investigate biodegradation using enriched mixed cultures or advanced oxidation processes (e.g., dielectric barrier discharge plasma). Monitor degradation efficiency via HPLC or LC-MS .
  • Key Considerations : Assess the impact of pH, dissolved oxygen, and co-contaminants on degradation kinetics.

Advanced Research Questions

Q. What metabolic pathways does this compound follow in soil or plant systems?

  • Methodology : Use ¹⁴C-labeled this compound to track uptake and transformation in plants (e.g., soybean). Identify conjugates like N-glucosides via LC-MS/MS .
  • Key Considerations : Compare metabolic pathways across plant species and soil microbiota to assess environmental persistence.

Q. How can engineered microbial systems enhance the dechlorination of this compound under anaerobic conditions?

  • Methodology : Utilize Escherichia coli reporters modified with dehalogenase genes. Monitor dechlorination efficiency via biosensor luminescence or GC-MS .
  • Key Considerations : Optimize electron donor systems (e.g., lactate or hydrogen) to sustain microbial activity.

Q. What catalytic strategies improve the efficiency of this compound degradation in non-thermal plasma reactors?

  • Methodology : Integrate TiO₂ or graphene oxide catalysts into dielectric barrier discharge (DBD) reactors. Quantify hydroxyl radical generation and intermediate products (e.g., chlorophenols) .
  • Key Considerations : Evaluate energy consumption and scalability for industrial wastewater treatment.

Q. How does this compound interact with endocrine receptors, and what are the implications for regulatory risk assessment?

  • Methodology : Perform in vitro assays (e.g., yeast estrogen screen) to assess endocrine disruption potential. Compare with structurally similar compounds like 3,4-dichloroaniline, a suspected endocrine disruptor .
  • Key Considerations : Validate findings with in vivo models to establish dose-response relationships.

Q. What regulatory frameworks govern this compound’s environmental monitoring?

  • Methodology : Review EPA TSCA inventory data (Section 8(b) and 8(d)) for toxicity and ecotoxicity requirements. Align with EU Water Framework Directive criteria for persistent pollutants .
  • Key Considerations : Advocate for Union-representative monitoring data to refine risk assessments.

Properties

IUPAC Name

2,3-dichloroaniline
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InChI

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
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InChI Key

BRPSAOUFIJSKOT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N
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Molecular Formula

C6H5Cl2N, Array
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DSSTOX Substance ID

DTXSID8040696
Record name 2,3-Dichloroaniline
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Molecular Weight

162.01 g/mol
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Physical Description

Dichloroanilines appears as an amber to brown crystalline solid. Shipped as a solid or in a liquid carrier. Insoluble in water. It is toxic by skin absorption and by inhalation. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of dyes and pesticides., Colorless solid or liquid; mp = 24 deg C; [ICSC] Solid; mp = 23-24 deg C; [Alfa Aesar MSDS], COLOURLESS CRYSTALS OR LIQUID.
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Boiling Point

252 °C
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Flash Point

>112 °C (closed cup), >112 °C c.c.
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Solubility

VERY SOL IN ETHER; SLIGHTLY SOL IN PETROLEUM ETHER, BENZENE, Sol in alcohol, acetone, Solubility in water: none
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Density

1.383 @ 25 °C, Relative density (water = 1): 1.383
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Vapor Density

Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.02 [mmHg], Vapor pressure, Pa at 25 °C:
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Color/Form

NEEDLES FROM PETROLEUM ETHER

CAS No.

27134-27-6, 608-27-5
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Record name Benzenamine, 2,3-dichloro-
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Melting Point

24 °C
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Synthesis routes and methods I

Procedure details

A room temperature solution of 2-fluoronicotinic acid (1 g) in DCM (20 mL) was sequentially treated with DMF (0.2 mL) and oxalyl chloride (0.62 mL, 1 eq). The resulting solution was stirred at RT for 1 hour and monitored by HPLC (analyte quenced with methanol) until the consumption of starting material was complete. The reaction mixture was cooled to 0° C. and sequentially treated with 2,3-difluoroaniline (1.4 g, 1.5 eq) and 2 mL of triethylamine. The reaction was warmed to RT and maintained for 3 additional hours, followed by washing the mixture with 2N HCl, saturated NaCl, and saturated NaHCO3 solution. The organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The resulting crude 2-fluoro-N-(2,3-difluorophenyl)pyridine-3-carboxamide was dissolved in NMP (20 mL) and reacted with excess t-butylamine at 80° C. for 14 hours. After cooling to RT, the solution was poured into sat NaHCO3 solution. The resulting precipitate was collected by filtration and washed with water. The crude product, 2-(tert-butylamino)-N-(2,3-difluorophenyl)pyridine-3-carboxamide, was dried in vacuo and used directly in the next reaction without further purification. Using the same procedure, 2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide and 2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide can be produced from the reaction of 2-fluoronicotinic acid with 2,3-dichloroaniline and 3-chloro-2-fluoroaniline, respectively.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,3-Dichloronitrobenzene (800 g, 4.17 moles) was dissolved in methanol (5.6 L) and charged into an autoclave. Raney nickel (80 g, 10% w/w) was added to the solution. The reaction mixture was hydrogenated at 80 psi for 3.5 hrs at 30° C. and filtered through celite. Methanol was distilled off to give 2,3-dichloroaniline (C6H3Cl2NH2).
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
5.6 L
Type
solvent
Reaction Step One
Quantity
80 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

48.0 g of 1,2-dichloro-3-nitrobenzene, 2 g of Raney nickel (60%, aqueous), 1.5 g of formamidine acetate and 120 ml of methanol are introduced in an autoclave equipped with gas introduction stirrer. The air in the autoclave is then displaced by nitrogen and then by hydrogen. The hydrogenation is carried out at a pressure of 12 bar and a temperature of 80° C. The hydrogenation time is 1 hour. 1,2-Dichloro-3-aminobenzene, 99.7% pure (analysed by gas chromatography), is obtained in quantitative yield.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Example 9 is repeated, the 3,4,5-trichloroaniline being replaced by 2,3-dichloroaniline. After a reaction time of 28 hours under the same conditions, 3-chloroaniline is obtained with a yield of 100% for a degree of conversion of 100% of the 2,3-dichloroaniline. The degree of hydrodechlorination of the solvent is 0.09%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dichloroaniline
2,3-Dichloroaniline
2,3-Dichloroaniline
2,3-Dichloroaniline
2,3-Dichloroaniline
2,3-Dichloroaniline

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